molecular formula C14H10BrN5O2S B270013 N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B270013
M. Wt: 392.23 g/mol
InChI Key: QINZXJHTXUPJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as BPO-27, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BPO-27 has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. Additionally, this compound has been found to inhibit the activation of the NF-κB signaling pathway, which plays a key role in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and antioxidant properties. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This suggests that this compound may have potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or animals. Additionally, this compound has been found to be stable in various solvents, which makes it easier to work with in the lab. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its accessibility for research and potential clinical use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to determine its safety and efficacy in vivo.

Synthesis Methods

N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be synthesized through a multistep process that involves the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 2-amino-5-(4-pyridinyl)-1,3,4-oxadiazole and sodium hydride. The resulting compound is then reacted with chloroacetyl chloride to yield this compound.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that this compound inhibited the growth of several types of cancer cells, including lung, breast, and colon cancer cells. Another study showed that this compound had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, this compound has been found to have antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

properties

Molecular Formula

C14H10BrN5O2S

Molecular Weight

392.23 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H10BrN5O2S/c15-10-1-2-11(17-7-10)18-12(21)8-23-14-20-19-13(22-14)9-3-5-16-6-4-9/h1-7H,8H2,(H,17,18,21)

InChI Key

QINZXJHTXUPJMP-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Br)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3

Origin of Product

United States

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